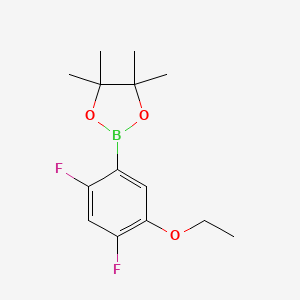

2,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester

Description

2,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester (CAS: Not explicitly provided; molecular formula inferred as C₁₄H₁₉BF₂O₃) is a boronic ester derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 4-positions, an ethoxy group at the 5-position, and a pinacol boronate ester moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity imparted by the pinacol ester group, which enhances solubility in organic solvents compared to its boronic acid counterpart .

Properties

IUPAC Name |

2-(5-ethoxy-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-6-18-12-7-9(10(16)8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEGXNLQLMBVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is a widely employed method for synthesizing arylboronic esters. For 2,4-difluoro-5-ethoxyphenylboronic acid pinacol ester, this approach typically involves reacting 2,4-difluoro-5-ethoxybromobenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Reaction Conditions :

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : Potassium acetate (3 equiv)

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF)

-

Temperature : 80–100°C under inert atmosphere (N₂/Ar)

-

Time : 12–24 hours

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with B₂pin₂ and reductive elimination to yield the boronic ester. Key challenges include minimizing protodeboronation (loss of the boron group) and ensuring regioselectivity. Studies indicate that electron-withdrawing groups (e.g., fluorine) enhance reaction rates by stabilizing the transition state.

Yield Optimization :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 3 mol% | Maximizes turnover |

| Solvent Polarity | High (e.g., DMF) | Accelerates transmetalation |

| Reaction Time | 18 hours | Balances conversion vs. side reactions |

Direct Boronation via Lithiation-Borylation

An alternative route involves lithiation of 2,4-difluoro-5-ethoxybenzene derivatives followed by quenching with a boron reagent. This method is advantageous for substrates sensitive to palladium catalysis.

Procedure :

-

Lithiation : Treat 1-bromo-2,4-difluoro-5-ethoxybenzene with n-butyllithium (–78°C, THF).

-

Quenching : Add trimethyl borate (B(OMe)₃), followed by pinacol to form the ester.

Key Considerations :

-

Strict temperature control (–78°C) prevents aryl lithium decomposition.

-

Steric hindrance from the ethoxy group necessitates extended reaction times (4–6 hours).

Yield : 60–75%, with impurities arising from incomplete lithiation or proto-deboronation.

Stability and Side Reactions

Protodeboronation Under Basic Conditions

Protodeboronation—a major side reaction—occurs via base-catalyzed cleavage of the C–B bond. For this compound, this process is pH-dependent, with significant degradation observed above pH 10.

Mitigation Strategies :

-

Low-Temperature Quenching : Rapid acidification (pH 5–6) after reaction completion.

-

Steric Shielding : The pinacol group reduces hydrolysis rates by 2–3 orders of magnitude compared to boronic acids.

Comparative Stability Data :

| Condition (pH) | Half-Life (h) | Degradation Pathway |

|---|---|---|

| 7 | >100 | Negligible |

| 13 | 10 | Hydrolysis → Protodeboronation |

Industrial-Scale Synthesis

Kilogram-Scale Production

A scalable two-step process derived from Xue et al. involves:

-

Schiff Base Protection : React 2,4-difluoro-5-ethoxyaniline with benzophenone in the presence of BF₃·Et₂O to form an imine intermediate.

-

Grignard Transmetalation : Treat the intermediate with i-Bu(n-Bu)₂MgLi, followed by B(OMe)₃ and pinacol.

Advantages :

-

Avoids palladium residues, critical for pharmaceutical applications.

-

Yields >70% at kilogram scale with 99% purity (HPLC).

Emerging Methodologies

Mechanism of Action

The mechanism by which 2,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester exerts its effects primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the electronic properties of the fluorine and ethoxy substituents, which enhance the reactivity of the boronic ester.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, with a focus on substituent effects, solubility, reactivity, and applications:

Key Comparative Analysis

Substituent Effects on Reactivity: Electron-donating groups (e.g., ethoxy, methoxy): Enhance stability of the boronic ester but may reduce electrophilicity in cross-coupling reactions compared to electron-withdrawing substituents (e.g., Cl, F) . Fluorine substituents: Increase oxidative stability and influence regioselectivity in coupling reactions. For example, 2,4-difluoro derivatives exhibit superior reactivity in Ni/Cu-catalyzed defluoroborylation compared to mono-fluoro analogs .

Solubility Trends: Pinacol esters generally exhibit higher solubility in organic solvents than boronic acids due to reduced hydrogen bonding . However, bulky substituents (e.g., tert-butyl in ) can decrease solubility in non-polar solvents like cyclohexane .

Synthetic Utility :

- The ethoxy group in the target compound facilitates palladium-catalyzed couplings under mild conditions, as seen in the synthesis of tricyclic topoisomerase inhibitors .

- Chloro-substituted analogs (e.g., 3-chloro-4-ethoxy-5-fluoro) require harsher conditions (e.g., Buchwald-Hartwig amination) due to C-Cl bond stability .

Applications :

- Pharmaceuticals : 2,4-Difluoro-5-ethoxyphenyl derivatives are intermediates in kinase inhibitors , whereas thiophene-based esters are used in amyloid ligand synthesis .

- Materials Science : Methoxy-substituted phenylboronic esters are employed in OLEDs due to their electron-rich aromatic systems .

Research Findings and Data Tables

Table 1: Solubility in Common Solvents

Table 2: Catalytic Performance in Suzuki Coupling

Biological Activity

2,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids and their esters are known for their ability to form reversible covalent bonds with diols and other nucleophiles, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C12H14B F2 O3

- Molecular Weight : 255.05 g/mol

- Structure : The compound features a boron atom bonded to a pinacol moiety and an aromatic ring with two fluorine substituents and an ethoxy group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by forming reversible covalent bonds with active site residues, particularly those containing hydroxyl groups.

- Anticancer Activity : Studies suggest that boronic acids can interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis.

Antimicrobial Properties

Recent research has indicated that boronic acid derivatives exhibit antimicrobial activities. For instance:

- Study Findings : A study demonstrated that various boronic acids, including derivatives similar to 2,4-difluoro-5-ethoxyphenylboronic acid, showed significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Boronic acids have also been investigated for their anti-inflammatory properties:

- Mechanism : They may inhibit the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways.

Anticancer Effects

The anticancer potential of boronic acid derivatives is notable:

- Case Study : A study on similar compounds indicated that they could induce apoptosis in cancer cell lines by disrupting proteasome function, leading to the accumulation of pro-apoptotic factors.

Research Findings

Case Studies

- Antimicrobial Study : A recent investigation into the antimicrobial properties of boronic acids found that 2,4-difluoro derivatives exhibited enhanced activity against resistant bacterial strains.

- Cancer Research : In vitro studies showed that the compound effectively reduced viability in breast cancer cell lines by promoting apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,4-difluoro-5-ethoxyphenylboronic acid pinacol ester?

- Methodology : The compound can be synthesized via Ni/Cu-catalyzed defluoroborylation of fluoroarenes, where C-F bonds are selectively cleaved and replaced with boronic ester groups. This approach is advantageous for aryl fluorides due to its compatibility with diverse functional groups and scalability . Alternatively, photoinduced decarboxylative borylation of carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) under visible light irradiation offers a metal-free route. This method proceeds via radical intermediates and tolerates primary, secondary, and tertiary alkyl substrates .

Q. How does solvent choice influence the solubility and reactivity of this boronic ester?

- Data-Driven Insight : Pinacol boronic esters generally exhibit high solubility in polar aprotic solvents (e.g., acetone, THF) due to reduced hydrogen bonding compared to free boronic acids. For example, phenylboronic acid pinacol ester shows ideal solubility in acetone at low temperatures (Fig. 3 in ). However, miscibility with water varies; acetone-water mixtures enhance solubility, while non-polar solvents (e.g., cyclohexane) limit it. Solvent selection should prioritize compatibility with coupling partners (e.g., Suzuki-Miyaura reactions require anhydrous conditions) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Avoid skin/eye contact: Use gloves, goggles, and lab coats. In case of exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage: Keep under refrigeration (0–6°C) in a sealed, dry container to prevent hydrolysis. Avoid ignition sources due to flammability risks .

- Disposal: Treat as special waste via licensed facilities, adhering to local regulations .

Advanced Research Questions

Q. How can chemoselective transformations of this boronic ester be achieved in complex reaction systems?

- Mechanistic Strategy : Control solution speciation to favor specific boronic ester intermediates. For example, controlled homologation via palladium-catalyzed cross-coupling enables iterative C–C bond formation. By adjusting pH and ligand choice (e.g., phosphines), competing side reactions (e.g., protodeboronation) are suppressed, enhancing selectivity for aryl-alkenyl couplings .

Q. What explains contradictory data in the literature regarding its reactivity with peroxides?

- Conflict Resolution : Kinetic studies on analogous 4-nitrophenylboronic acid pinacol ester reveal that reaction rates with H2O2 depend on pH and solvent. At pH 7.27, UV-vis spectroscopy shows a rapid decrease in the boronic ester’s absorption peak (290 nm) and emergence of a 405 nm peak, likely due to oxidation to phenolic byproducts . Discrepancies in reported rates may arise from variations in water content or trace metal impurities, which accelerate radical pathways.

Q. How can stereoselective allylboration of aldehydes be optimized using derivatives of this compound?

- Methodology : Convert the pinacol boronic ester to a borinic ester intermediate by treatment with nBuLi and TFAA. This enhances E-selectivity in allylboration reactions (up to 95:5 E:Z ratio) by stabilizing a trigonal planar transition state. For β-methallyl derivatives, this approach reverses inherent Z-selectivity to favor E-isomers . Monitor reaction progress via <sup>11</sup>B NMR to confirm intermediate formation .

Q. What strategies enable the synthesis of oligomeric or polymeric structures from this boronic ester?

- Advanced Application : Use iterative cross-coupling protocols. For example, generate a reactive boronic ester in situ during palladium-catalyzed reactions, allowing sequential addition of sp<sup>2</sup>-hybridized monomers. This method is effective for constructing conjugated systems (e.g., polyarenes) with controlled chain lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.